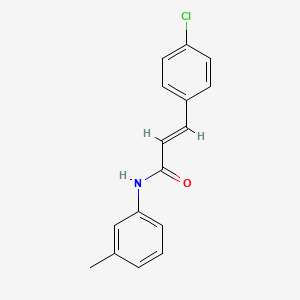![molecular formula C19H20N2O2S B5564786 6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)
6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones typically involves condensation reactions of various precursors, such as dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes or furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, methods for obtaining 2-substituted derivatives have been developed, showcasing the compound's versatile synthetic adaptability (Mkrtchyan & Noravyan, 2006).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones has been elucidated through various analytical techniques, including NMR and crystallography. These studies reveal the planar nature of the thieno[2,3-d]pyrimidin-4-one unit and its derivatives, contributing to their unique chemical properties (Bozorov et al., 2010).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes, to produce a wide array of derivatives. These reactions are often facilitated by the presence of catalysts or specific reagents, indicating the compound's reactivity and potential for functionalization (Shi et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of condensed thieno[2,3-d]pyrimidines, known for their complex synthesis processes that yield various derivatives with potential biological activities. One method developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves deamination to derive corresponding dihydropyranothieno-3H-pyrimidinones, highlighting the compound's synthetic versatility (Mkrtchyan & Noravyan, 2006). Additionally, the synthesis of 2,3-dimethyl- and various substituted 8-arylidene-6,7-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones through reactions with aromatic aldehydes and furfural in the presence of NaOH has been reported, illustrating the compound's chemical adaptability and the potential for creating a wide range of derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Biological Activity
While direct studies on the specific compound of interest are limited, related derivatives demonstrate a range of biological activities. For example, complexes of Pt[II], Pd[II], and Co[II] with furfurylcycloalkylamines, including thieno[2,3-d]pyrimidine derivatives, have shown marked anticonvulsant activity, suggesting the potential pharmacological relevance of these compounds (Bystrenina et al., 1986). This indicates that 6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one and its derivatives could be of interest for further pharmacological research.
Future Directions
properties
IUPAC Name |
12,12-dimethyl-5-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-19(2)10-13-14(11-23-19)24-18-16(13)17(22)20-15(21-18)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSVNONUKXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,12-Dimethyl-5-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5564706.png)


![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)


![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5564779.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)
![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)
![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)
![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)